molecular formula C12H12O3 B8427942 1,4-Dihydro-6-methoxy-1,4-methanonaphthalene-5,8-diol

1,4-Dihydro-6-methoxy-1,4-methanonaphthalene-5,8-diol

Cat. No.: B8427942
M. Wt: 204.22 g/mol
InChI Key: QRQRAQRMVOUIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydro-6-methoxy-1,4-methanonaphthalene-5,8-diol is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-3,6-diol

InChI

InChI=1S/C12H12O3/c1-15-9-5-8(13)10-6-2-3-7(4-6)11(10)12(9)14/h2-3,5-7,13-14H,4H2,1H3

InChI Key

QRQRAQRMVOUIMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C3CC2C=C3)C(=C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To stirred MeOH (65 mL), which had been purged with N2 for 5 min, there was added 1,4,4a,8a-tetrahydro-6-methoxy-1,4-methanonaphthalene-5,8-dione (47, 1.50 g, 7.30 mmol) to give a solution. Solid Na2CO3 (2.02 g, 14.6 mmol) was then added under N2. The resulting light green suspension was allowed to stir under N2 for 15 min at rt. TLC analysis (10% MeOH, 90% CHCl3) indicated total consumption of the organic starting material. While still under N2, the reaction was diluted with H2O (20 mL). The pH was adjusted to slightly acidic by the slow and careful addition of concd HCl, after which the solution was light pink. The methanol was then removed in vacuo (vacuum relieved with N2) to give a light green solution. The pH was approximately 8. The pH was then adjusted to 2 with 10% HCl at which point the product crystallized. The crystals were collected, washed with 10% HCl (4×3 mL) and dried in vacuo to yield 48 as a near colorless crystalline solid (1.32 g, 88%, pure by TLC and 1H NMR); mp 151°-153° C.; 1H NMR (vide infra).
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
1,4,4a,8a-tetrahydro-6-methoxy-1,4-methanonaphthalene-5,8-dione
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
88%

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